molecular formula C16H17ClN6O2S B6427074 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034353-19-8

2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6427074
CAS No.: 2034353-19-8
M. Wt: 392.9 g/mol
InChI Key: DPAWEZROKUXUON-UHFFFAOYSA-N
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Description

2-Chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyrrolidin-1-yl group and at position 3 with a methyl-linked benzene sulfonamide moiety. The 2-chloro substituent on the benzene ring enhances electrophilicity and may influence binding interactions in biological systems. Sulfonamide groups are known to improve solubility and serve as hydrogen-bond acceptors/donors, critical for target engagement in therapeutic contexts .

Properties

IUPAC Name

2-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c17-12-5-1-2-6-13(12)26(24,25)18-11-16-20-19-14-7-8-15(21-23(14)16)22-9-3-4-10-22/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWEZROKUXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

F6524-5462 acts as a CDK inhibitor . It binds to the active site of the CDK enzyme, preventing the enzyme from phosphorylating its substrate. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest.

Biochemical Pathways

The inhibition of CDKs by F6524-5462 affects the cell cycle regulation pathway . CDKs are crucial for the transition between different phases of the cell cycle. By inhibiting CDKs, F6524-5462 can halt the cell cycle, preventing cell proliferation.

Pharmacokinetics

It is known that the compound is administered orally. The absorption, distribution, metabolism, and excretion (ADME) properties of F6524-5462, which impact its bioavailability, are currently under investigation.

Biological Activity

The compound 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorobenzene ring
  • A sulfonamide functional group
  • A triazolo-pyridazine moiety linked to a pyrrolidine substituent

This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the effectiveness of triazolo-pyridazine derivatives against cancer cells, suggesting that the presence of the triazole ring enhances cytotoxicity through interference with cellular signaling pathways .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound's sulfonamide group may confer antibacterial properties by inhibiting bacterial folate synthesis. In vitro studies have demonstrated that related compounds exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, particularly those acting as COX-II inhibitors. The structure of this compound may allow it to modulate inflammatory pathways effectively, providing a basis for its evaluation in inflammatory disease models .

Case Studies

  • Cancer Cell Line Study : A recent study evaluated the compound's efficacy against various cancer cell lines. It was found to exhibit IC50 values comparable to established chemotherapeutics, indicating strong potential for development as an anticancer agent .
  • Antimicrobial Testing : In another investigation, the compound was tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting effective antibacterial properties .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in cancer metabolism and bacterial folate synthesis.
  • Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes or other inflammatory mediators, it could reduce inflammation-related damage in tissues.

Data Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA431 (epidermoid carcinoma)15
AntimicrobialE. coli20
Anti-inflammatoryCOX-II0.011

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound in focus has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the triazole ring enhance the antibacterial activity of sulfonamides by improving their interaction with bacterial enzymes involved in folate synthesis .

Anticancer Properties

Sulfonamide derivatives have been investigated for their potential as anticancer agents. The incorporation of a pyrrolidine moiety into the structure has been linked to increased cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK pathway .

Enzyme Inhibition

The compound acts as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has been reported to inhibit carbonic anhydrases, which play a crucial role in various physiological processes including respiration and acid-base balance. This inhibition can lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

Herbicidal Activity

Compounds containing sulfonamide groups are recognized for their herbicidal properties. The specific structure of this compound has been evaluated for its effectiveness against certain weed species. Studies indicate that it disrupts photosynthesis or inhibits amino acid synthesis in target plants, providing a potential avenue for developing new herbicides with reduced environmental impact .

Plant Growth Regulation

Recent investigations have suggested that sulfonamides can act as plant growth regulators. The compound may influence plant growth by modulating hormone levels or affecting nutrient uptake mechanisms. This application is particularly promising for enhancing crop yields and improving stress resistance in plants under adverse environmental conditions .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers used in coatings and adhesives. Research is ongoing to investigate its potential in developing high-performance materials with tailored properties for industrial applications .

Nanotechnology

In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. By attaching to nanoparticles, it may improve the bioavailability and efficacy of therapeutic agents while minimizing side effects associated with conventional drug delivery methods .

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridazine

The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from triazolo[4,3-a]pyridazine analogs (e.g., impurities in ) in ring fusion positions. The [4,3-b] fusion places the triazole nitrogen atoms in positions that alter electronic distribution and hydrogen-bonding capacity compared to [4,3-a] systems. For instance, triazolo[4,3-a]pyridin-3(2H)-one derivatives (e.g., MM0421.02 in ) feature a ketone group, enhancing polarity but reducing aromaticity relative to the fully conjugated triazolo-pyridazine system .

Pyrrolo-Triazolo-Pyrazine Derivatives

describes a compound with a bicyclo[2.2.2]octane-linked pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core. The bicyclic structure introduces steric bulk, likely reducing membrane permeability compared to the planar triazolo-pyridazine system. Additionally, the pyrazine ring (vs.

Substituent Analysis

Chloro Substituents

The 2-chloro group on the benzene sulfonamide in the target compound contrasts with 8-chloro-substituted triazolo[4,3-b]pyridazines (, Scheme 1). Chlorine at position 8 (pyridazine ring) may enhance π-π interactions in hydrophobic pockets, while the 2-chloro position on the benzene ring could influence sulfonamide acidity and binding orientation .

Pyrrolidinyl vs. Piperazinyl Groups

The 6-pyrrolidin-1-yl substituent in the target compound provides a five-membered saturated ring with constrained flexibility, favoring specific conformations.

Sulfonamide Linkers

The methylene bridge between the triazolo-pyridazine core and the sulfonamide group in the target compound introduces rotational flexibility, allowing optimal positioning of the sulfonamide for target engagement.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-chloro-N-{[6-(pyrrolidin-1-yl)-triazolo[4,3-b]pyridazin-3-yl]methyl}benzenesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example, intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate . Subsequent substitution of the chlorine atom with a pyrrolidin-1-yl group (via nucleophilic aromatic substitution) and coupling with 2-chlorobenzenesulfonamide derivatives (e.g., via reductive amination) yield the target compound. Key steps require anhydrous conditions and catalysts like Pd/C for hydrogenation .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodology :

  • Handling : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Avoid inhalation of dust/vapor by working in a fume hood .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Ensure compatibility with glass or HDPE materials to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Structure Confirmation : 1^1H/13^13C NMR (DMSO-d6_6 or CDCl3_3), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for stereochemical validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

  • Substituent Variation : Replace the pyrrolidine group with other N-heterocycles (e.g., piperidine or morpholine) to assess effects on target binding .
  • Bioisosteric Replacement : Substitute the sulfonamide group with carbamate or urea moieties to improve metabolic stability .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with activity shifts in assays like antiproliferative IC50_{50} measurements .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers in dose-response curves .

Q. What strategies mitigate side reactions during the synthesis of the triazolo-pyridazine core?

  • Methodology :

  • Cyclization Optimization : Use microwave-assisted synthesis to reduce reaction time and minimize byproducts (e.g., dimerization) .
  • Protecting Groups : Temporarily protect the sulfonamide nitrogen with a Boc group during chlorination steps to prevent unwanted substitutions .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodology :

  • Target Identification : Perform pull-down assays with biotinylated derivatives and streptavidin beads, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in IC50_{50} values may arise from differences in cell culture media (e.g., serum content affecting compound stability) .
  • Advanced Characterization : For crystallography, grow crystals via vapor diffusion using ethyl acetate/hexane mixtures .
  • Safety Compliance : Document all hazard assessments per OSHA 29 CFR 1910.1200 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.